3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)propanamide
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Overview
Description
3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a dihydroisoquinoline ring system and a methoxyphenyl group attached to a propanamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of the dihydroisoquinoline ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring system.
Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the dihydroisoquinoline intermediate.
Formation of the propanamide moiety: The final step involves the acylation of the amine group with a propanoyl chloride to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline ring.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive isoquinoline alkaloids.
Biological Studies: The compound is used in research to investigate its effects on various biological pathways and its potential as a pharmacological tool.
Chemical Biology: It serves as a probe to study the interactions of isoquinoline derivatives with biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydroisoquinoline ring system can mimic the structure of natural alkaloids, allowing the compound to bind to and modulate the activity of these targets. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroisoquinoline derivatives: These compounds share the dihydroisoquinoline ring system but differ in the substituents attached to the ring.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group attached to various functional groups.
Propanamide derivatives: Compounds with a propanamide moiety attached to different aromatic or aliphatic groups.
Uniqueness
3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)propanamide is unique due to the combination of the dihydroisoquinoline ring, methoxyphenyl group, and propanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H22N2O2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-8-6-17(7-9-18)20-19(22)11-13-21-12-10-15-4-2-3-5-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22) |
InChI Key |
XZYGOUZJAPIXGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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